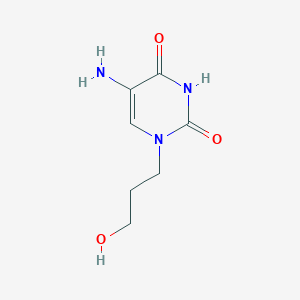
4-(2H-1,3-benzodioxol-5-yl)butane-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2H-1,3-Benzodioxol-5-yl)butane-2-thiol is an organic compound characterized by the presence of a benzodioxole ring attached to a butane-2-thiol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-benzodioxol-5-yl)butane-2-thiol typically involves the reaction of 1,3-benzodioxole with butane-2-thiol under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions
4-(2H-1,3-benzodioxol-5-yl)butane-2-thiol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the thiol group to a sulfide.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides .
科学的研究の応用
4-(2H-1,3-benzodioxol-5-yl)butane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for thiol-containing biomolecules.
作用機序
The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)butane-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their activity. This interaction can affect various biological pathways and processes .
類似化合物との比較
Similar Compounds
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: This compound has a hydroxyl group instead of a thiol group, which affects its reactivity and applications.
1-(1,3-Benzodioxol-5-yl)butan-2-one:
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound contains an amine group, which influences its biological activity and applications.
Uniqueness
The presence of the thiol group in 4-(2H-1,3-benzodioxol-5-yl)butane-2-thiol makes it unique compared to similar compounds. Thiol groups are known for their reactivity, particularly in forming disulfide bonds and interacting with metal ions, which can be leveraged in various chemical and biological applications .
特性
分子式 |
C11H14O2S |
|---|---|
分子量 |
210.29 g/mol |
IUPAC名 |
4-(1,3-benzodioxol-5-yl)butane-2-thiol |
InChI |
InChI=1S/C11H14O2S/c1-8(14)2-3-9-4-5-10-11(6-9)13-7-12-10/h4-6,8,14H,2-3,7H2,1H3 |
InChIキー |
ZEELQHBCVNJAEJ-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC2=C(C=C1)OCO2)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,5S,9R,10S,13R,14R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13073500.png)
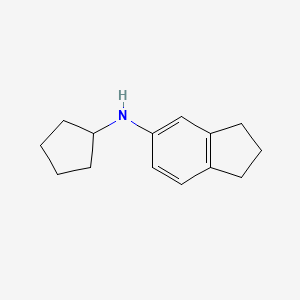
![5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13073521.png)
![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073522.png)


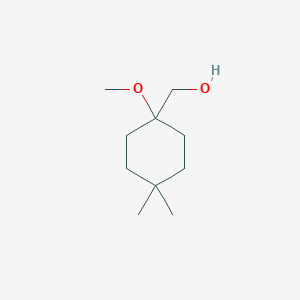
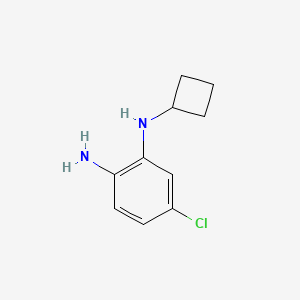
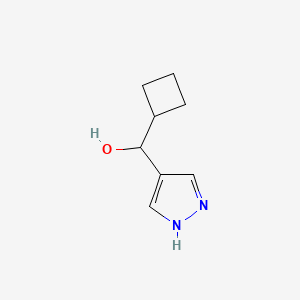
![(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine](/img/structure/B13073560.png)
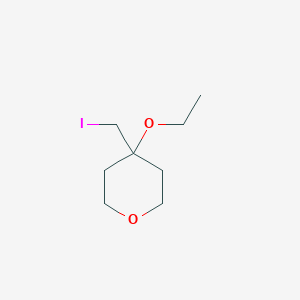
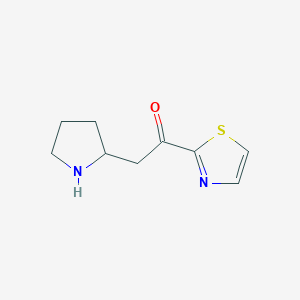
![(1R)-2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13073572.png)
